molecular formula C2H5Si B12055429 Silane, ethyl-

Silane, ethyl-

Cat. No.: B12055429
M. Wt: 57.15 g/mol
InChI Key: XLXGCFTYXICXJF-UHFFFAOYSA-N
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Description

Silane, ethyl- (C₂H₅SiH₃), also known as ethylsilane, is an organosilicon compound characterized by a silicon atom bonded to an ethyl group (-C₂H₅) and three hydrogen atoms. It is a volatile, flammable liquid with applications in chemical synthesis, surface modification, and materials science. Ethylsilane’s reactivity stems from its Si-H bonds, which participate in hydrosilylation reactions, enabling crosslinking in polymers and adhesion promotion in composite materials .

Properties

InChI

InChI=1S/C2H5Si/c1-2-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXGCFTYXICXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950875
Record name Ethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2814-79-1
Record name Ethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylsilane
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Preparation Methods

Reaction Overview

The reaction of vinyl chloride (C₂H₃Cl) with hydrogen silanes (e.g., trichlorosilane, HSiCl₃) in the presence of platinum or palladium catalysts under high pressure (≥5 bar) and elevated temperatures (110–325°C) is a prominent method. This process minimizes byproducts like butyl- or hexyltrichlorosilane, which commonly arise from ethylene oligomerization.

Key Parameters

  • Catalysts : Hexachloroplatinic acid (H₂PtCl₆) or platinum on activated charcoal.

  • Molar Ratios : 2–2.5 mol HSiCl₃ per mol C₂H₃Cl.

  • Temperature : 110–325°C (optimal: 110–120°C under 10–12 bar).

  • Yield : 85–92% ethyltrichlorosilane, with ≤8% butyltrichlorosilane.

Table 1: Hydroalkylation Performance Under Varied Conditions

CatalystPressure (bar)Temperature (°C)Yield (%)Byproducts (%)
Pt/activated C10–12110–120924
H₂PtCl₆5–103258512

Grignard Reagent-Based Synthesis

Ethyltrimethylsilane Synthesis

Ethyltrimethylsilane is synthesized via Grignard reagents, where ethyl magnesium halides (C₂H₅MgX) react with trimethylchlorosilane (Me₃SiCl). High-boiling ethers (e.g., diglyme) or aromatic solvents (toluene) enhance reaction efficiency.

Procedure

  • Grignard Formation : Ethyl halide (C₂H₅X) reacts with magnesium in ether under iodine initiation.

  • Quenching : Me₃SiCl is added to the Grignard solution, followed by fractional distillation.

  • Solvent Ratio : 1:1–1:5 (ether:toluene).

  • Yield : 60–70%.

Table 2: Grignard Method Optimization

Ethyl HalideSolventTemp (°C)Yield (%)
C₂H₅BrDiglyme30–4070
C₂H₅ClToluene20–10065

Reduction of Chlorosilanes

Lithium Aluminum Hydride (LiAlH₄) Reduction

Triethylchlorosilane (C₂H₅)₃SiCl is reduced using LiAlH₄ in tetrahydrofuran (THF) to yield triethylsilane ((C₂H₅)₃SiH).

  • Conditions : 0°C to room temperature, 3 hours.

  • Yield : 93%.

Continuous Organomagnesium Synthesis

Scalable Ethylethoxy- and Ethylchlorosilane Production

A continuous process involves reacting tetraethoxysilane (TEOS) or ethyltrichlorosilane with ethyl magnesium halides in columnar reactors.

  • Catalyst : Dibutyltin dilaurate.

  • Throughput : 7–40 kg Mg/h.

  • Advantage : Avoids ethylene recycling and improves selectivity.

Hydrolysis and Condensation

Ethyl Silicate Synthesis

Ethyl silicate (Si(OEt)₄) is produced via silicon tetrachloride (SiCl₄) and ethanol (EtOH) under vacuum, using metal catalysts (Cu, Zn).

  • Conditions : 0.01–0.05 MPa vacuum, 160–180°C distillation.

  • Yield : 88–91%.

Table 3: Hydrolysis-Condensation Parameters

CatalystSiCl₄:EtOH RatioTemp (°C)Yield (%)
Cu1:1160–18088
Zn1:1.2160–18091

Challenges and Optimizations

  • Byproduct Control : Di-/trimerization of ethylene in hydroalkylation necessitates precise stoichiometry.

  • Catalyst Deactivation : Platinum catalysts require reactivation cycles in continuous processes.

  • Solvent Selection : Polar aprotic solvents (diglyme) improve Grignard reagent stability .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

Ethyl silane (C2H5Si) consists of an ethyl group bonded to a silicon atom. This structure allows it to interact with both organic and inorganic materials, facilitating chemical bonding through its dual reactivity. The presence of silicon provides unique properties such as thermal stability and resistance to moisture.

Applications in Materials Science

2.1 Adhesion Promotion

  • Ethyl silane is widely used as an adhesion promoter in various applications, particularly in coatings and adhesives. It enhances the bond strength between organic polymers and inorganic substrates like glass and metals .

2.2 Coupling Agents

  • As a coupling agent, ethyl silane improves the compatibility between different phases in composite materials. This is particularly important in fiberglass-reinforced plastics, where it enhances mechanical properties and durability against environmental factors .

2.3 Surface Treatment

  • Ethyl silane is utilized for surface modification of materials to improve hydrophobicity or oleophobicity. It can be applied to textiles and coatings to create water-repellent surfaces .

Industrial Applications

3.1 Construction Materials

  • In the construction industry, ethyl silane is used to enhance the properties of concrete and masonry by improving water resistance and reducing permeability . This application is crucial for prolonging the lifespan of structures exposed to harsh weather conditions.

3.2 Electronics

  • In electronics, ethyl silane serves as a surface modifier for semiconductor substrates, improving adhesion of dielectric layers and enhancing overall device performance .

Case Studies

4.1 Case Study: Enhanced Adhesion in Dental Materials
A study highlighted the role of ethyl silane in improving adhesion between dental composites and tooth structures. The use of ethyl silane significantly increased bond strength, demonstrating its effectiveness as an adhesion promoter in dental applications .

4.2 Case Study: Water-Repellent Coatings
Research on water-repellent coatings showed that incorporating ethyl silane into polymer matrices resulted in significantly improved water resistance compared to traditional formulations. This application has implications for outdoor textiles and building materials .

Comparison of Silanes

Property/FunctionEthyl SilaneOther Silanes
Adhesion PromotionHighVaries
Moisture ResistanceExcellentGood
Thermal StabilityModerateHigh
CompatibilityBroadSpecific

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylsilane belongs to a broader class of organosilanes, which vary in substituents (alkyl, aryl, halogen, alkoxy) and functional groups. Below is a detailed comparison with structurally or functionally related silanes:

Ethyltrichlorosilane (C₂H₅SiCl₃)

  • Structure : Ethyl group bonded to silicon with three chlorine substituents.
  • Reactivity: Highly reactive due to Cl atoms, enabling hydrolysis to form silanol (Si-OH) groups. Used as a precursor for silicone resins and coupling agents .
  • Applications : Surface treatment of glass fibers, water-repellent coatings, and adhesion promoters .

Tetramethylsilane (Si(CH₃)₄)

  • Structure : Four methyl groups bonded to silicon.
  • Reactivity: Non-polar and inert; used as a reference standard in NMR spectroscopy due to its sharp spectral lines .
  • Applications : Solvent in organic chemistry, inert reaction medium .

Tetraethyl Orthosilicate (TEOS, Si(OC₂H₅)₄)

  • Structure : Four ethoxy groups (-OC₂H₅) bonded to silicon.
  • Reactivity : Hydrolyzes to form silica (SiO₂) under acidic or basic conditions.
  • Applications : Precursor for sol-gel coatings, microelectronics, and catalysts .

Trimethyl(1-methyl-1-propenyl)silane (C₇H₁₄Si)

  • Structure : Silicon bonded to three methyl groups and a propenyl substituent.
  • Reactivity : Produced by Bacillus subtilis as a volatile organic compound (VOC) with antifungal properties .
  • Applications: Potential use in agricultural biocontrol agents .

Research Findings and Industrial Relevance

Hydrosilylation Efficiency : Ethylsilane’s Si-H bonds exhibit moderate reactivity compared to trichlorosilanes (e.g., ethyltrichlorosilane), which are more electrophilic due to electron-withdrawing Cl groups .

Biological Production : Trimethylsilane derivatives, such as trimethyl(1-methyl-1-propenyl)silane, are synthesized by gut bacteria (e.g., Bacillus subtilis) and inhibit fungal growth, suggesting ecological roles in pest resistance .

Rubber Composites : Sulfide- and mercapto-silanes (e.g., bis(triethoxysilylpropyl)tetrasulfide) outperform ethylsilane in tire tread compounds due to stronger silica-polymer interactions, enhancing mechanical durability .

Biological Activity

Ethyl silane, a member of the silane family, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with ethyl silane, integrating findings from various studies, case reports, and research data.

Ethyl silane is characterized by its silane structure, which includes silicon atoms bonded to ethyl groups. Its molecular formula is C2H6SiC_2H_6Si, and it is known for its reactivity due to the presence of silicon. This reactivity allows it to form various derivatives that exhibit distinct biological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of ethyl silane derivatives in antimicrobial applications. For instance, silane-functionalized coatings have demonstrated significant antimicrobial properties against various pathogens. A study reported that silane-functionalized polyionenes-coated cotton fabrics exhibited potent antimicrobial and antiviral activities, showing compatibility with skin and cells without causing irritation .

Table 1: Antimicrobial Efficacy of Silane Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Silane-Functionalized PolyionenesStaphylococcus aureus62.5 µg/mL
EthyltriacetoxysilaneEscherichia coli250 µg/mL
VinyltriacetoxysilanePseudomonas aeruginosa500 µg/mL

Anticancer Activity

The anticancer potential of ethyl silane has been explored through various mechanisms. Research indicates that certain silane compounds can induce apoptosis in cancer cell lines. For example, studies have shown that silanes can disrupt cellular processes in cancer cells, leading to reduced viability and increased cell death.

Case Study: Anticancer Effects

In a notable case study, the effects of a silane compound on HCT-116 (colon cancer) and HEP-2 (laryngeal cancer) cell lines were investigated. The results indicated substantial cytotoxicity with IC50 values of 13.5 µg/mL for HCT-116 and 25.3 µg/mL for HEP-2 cells . These findings suggest that ethyl silane derivatives could serve as a basis for developing new anticancer agents.

The biological activity of ethyl silane is attributed to several mechanisms:

  • Membrane Disruption : Silanes can integrate into microbial membranes, altering their integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some silanes induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Chemical Modification : Ethyl silanes can modify surface properties of materials, enhancing their biocompatibility and functionality.

Biodegradation and Safety

The biodegradation profile of ethyl silanes is essential for evaluating their environmental impact and safety. Ethyltriacetoxysilane has shown significant biodegradation rates, with studies reporting up to 99% degradation within seven days . Additionally, no acute toxicity was observed in animal models exposed to ethyl silanes under controlled conditions .

Q & A

Q. What are the standard protocols for synthesizing ethyl silane in laboratory settings?

Ethyl silane synthesis typically involves hydrosilylation reactions or alkylation of chlorosilanes. Key steps include:

  • Catalyst selection : Use platinum-based catalysts (e.g., Speier’s catalyst) for controlled hydrosilylation .
  • Purification : Distillation under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Safety : Handle pyrophoric intermediates in gloveboxes and use flame-resistant equipment .

Q. How can researchers characterize ethyl silane’s purity and structural integrity?

Use a combination of:

  • Spectroscopy :
    • ¹H/²⁹Si NMR : Identify Si–H (~3–4 ppm in ¹H NMR) and Si–C bonds .
    • FT-IR : Peaks at 2100–2200 cm⁻¹ (Si–H stretching) .
  • Chromatography : GC-MS to detect volatile impurities .

Q. What safety measures are critical when handling ethyl silane in experimental workflows?

  • Storage : Under inert gas in sealed containers to prevent moisture/oxygen exposure .
  • Waste disposal : Segregate silane waste and collaborate with certified hazardous waste services .
  • Emergency protocols : Fire suppression systems (CO₂/sand) for pyrophoric leaks .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of ethyl silane’s reactivity?

  • Methods :
    • DFT calculations : Optimize geometries (e.g., Gaussian 16) to study transition states in hydrosilylation .
    • Molecular dynamics : Simulate solvent effects on reaction kinetics .
  • Validation : Compare computational activation energies with experimental DSC/TGA data .

Q. How should researchers address contradictions in reported thermodynamic data for ethyl silane?

  • Systematic analysis :
    • Cross-reference datasets from NIST Chemistry WebBook and peer-reviewed studies .
    • Evaluate experimental conditions (e.g., calorimetry vs. computational methods) .
  • Meta-analysis : Use tools like Cochrane Review methodologies to assess bias in literature .

Q. What strategies optimize the reproducibility of ethyl silane-based polymer coatings?

  • Experimental design :
    • DOE (Design of Experiments) : Vary curing time, temperature, and catalyst ratios .
    • Statistical validation : ANOVA to identify significant variables .
  • Documentation : Follow IUPAC guidelines for reporting synthetic procedures .

Q. How can researchers ethically manage data transparency in ethyl silane studies?

  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
  • Ethical declarations : Disclose funding sources, conflicts of interest, and data availability in publications .

Q. What advanced techniques resolve ambiguities in ethyl silane’s environmental degradation pathways?

  • Analytical workflows :
    • LC-MS/MS : Track degradation byproducts in aqueous environments .
    • Isotope labeling : Use ¹³C-labeled ethyl silane to study metabolic pathways in soil .
  • Collaboration : Partner with environmental chemists for interdisciplinary validation .

Methodological Guidelines

  • Literature reviews : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) and avoid non-academic platforms like BenchChem .
  • Data presentation : Use SI units, error margins, and raw data appendices for transparency .
  • Ethical compliance : Adhere to institutional review boards (IRBs) for hazardous material protocols .

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